molecular formula C14H12ClNO4S B2655570 3-(Benzylsulfamoyl)-4-chlorobenzoic acid CAS No. 313346-44-0

3-(Benzylsulfamoyl)-4-chlorobenzoic acid

Cat. No.: B2655570
CAS No.: 313346-44-0
M. Wt: 325.76
InChI Key: OYZODPKPLWSLQU-UHFFFAOYSA-N
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Description

Contextualization of the Sulfamoyl-Benzoic Acid Structural Class

The sulfamoyl-benzoic acid structural class combines the features of a benzoic acid with a sulfonamide group. This combination is of particular interest in medicinal chemistry. The sulfonamide group (-SO₂NH₂) is a key pharmacophore found in a wide range of therapeutic agents, including diuretics, antibacterials, and anticonvulsants. When appended to a benzoic acid scaffold, it can influence the acidity of the carboxylic acid and introduce hydrogen bonding capabilities, which are crucial for molecular recognition processes. For instance, 5-sulfamoyl-2-amino and 5-sulfamoyl-3-amino benzoic acid derivatives are known classes of loop diuretics pharmacy180.com. The presence of the sulfamoyl group is often essential for the biological activity of these compounds pharmacy180.com.

Academic Relevance of Halogenated and Sulfonamide-Bearing Organic Compounds

The introduction of halogen atoms and sulfonamide groups into organic molecules is a widely used strategy in drug design and materials science. Halogenation can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Chlorine, in particular, is a common substituent in many pharmaceuticals due to its ability to enhance biological activity.

Sulfonamide-bearing compounds have a long history in medicine, dating back to the discovery of sulfa drugs. The sulfonamide moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor, and its geometry can be finely tuned through substitution on the nitrogen atom. The academic relevance of these compounds is underscored by the continuous research into new synthetic methodologies for their preparation and the exploration of their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Scope and Research Significance of 3-(Benzylsulfamoyl)-4-chlorobenzoic Acid in Advanced Chemical Studies

While specific research literature on this compound is not widely available, its structural components suggest significant potential for advanced chemical studies. The molecule incorporates a 4-chlorobenzoic acid unit, a sulfonamide linker, and a benzyl (B1604629) group. This unique combination of functional groups makes it an interesting target for synthesis and a candidate for biological evaluation.

The research significance of this compound would lie in exploring how the N-benzylation of the sulfonamide group in a 4-chloro-3-sulfamoylbenzoic acid framework influences its chemical properties and biological activity. For instance, in the context of diuretic research, modifications at the sulfonamide nitrogen are known to affect potency and duration of action. The benzyl group could introduce new binding interactions with target enzymes or receptors.

Given the established importance of its constituent parts, this compound represents a logical, yet underexplored, area of chemical space. Its synthesis and characterization would be a valuable contribution to the field, potentially leading to the discovery of new compounds with interesting properties.

Detailed Research Findings

As of the latest literature review, dedicated research articles detailing the synthesis, properties, and applications of this compound are scarce. However, a plausible synthetic pathway can be proposed based on established chemical principles and the known reactivity of its likely precursor, 4-chloro-3-sulfamoylbenzoic acid.

A common method for the synthesis of N-substituted sulfonamides is the reaction of a primary sulfonamide with an alkyl halide in the presence of a base. Therefore, this compound could likely be synthesized via the N-benzylation of 4-chloro-3-sulfamoylbenzoic acid. This reaction would involve treating 4-chloro-3-sulfamoylbenzoic acid with benzyl chloride in a suitable solvent and in the presence of a base to deprotonate the sulfonamide nitrogen, facilitating its nucleophilic attack on the benzyl chloride.

Interactive Data Table: Plausible Synthesis of this compound

Reactant 1Reactant 2ReagentProductReaction Type
4-chloro-3-sulfamoylbenzoic acidBenzyl chlorideBase (e.g., K₂CO₃)This compoundN-alkylation

Due to the limited availability of experimental data, the physicochemical properties of this compound have not been empirically determined. However, based on its structure, certain properties can be predicted.

Interactive Data Table: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₄H₁₂ClNO₄S
Molecular Weight325.77 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to be soluble in organic solvents like DMSO and methanol (B129727)
Acidity (pKa)The carboxylic acid proton would be the most acidic

The research significance of this compound is currently theoretical, based on the known activities of related molecules. For example, the parent compound, 4-chloro-3-sulfamoylbenzoic acid, is a key intermediate in the synthesis of several diuretic drugs. The introduction of a benzyl group could modulate this activity, potentially leading to compounds with altered potency, selectivity, or pharmacokinetic profiles. Further research is required to synthesize and evaluate this compound to determine its actual properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzylsulfamoyl)-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-12-7-6-11(14(17)18)8-13(12)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZODPKPLWSLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzylsulfamoyl 4 Chlorobenzoic Acid and Analogues

Retrosynthetic Analysis and Identification of Key Precursors for Benzoic Acid and Sulfonamide Moieties

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inresearchgate.net For 3-(benzylsulfamoyl)-4-chlorobenzoic acid, the primary disconnection points are the bonds forming the sulfonamide linkage (S-N and C-S bonds).

Two primary retrosynthetic routes can be envisioned:

Disconnection of the S-N bond: This is the most common and direct approach. It breaks the bond between the sulfur atom and the nitrogen atom of the benzylamine (B48309) moiety. This leads to two key precursors:

4-chloro-3-(chlorosulfonyl)benzoic acid: This precursor contains the benzoic acid, chloro, and sulfonyl chloride functional groups in the correct orientation.

Benzylamine: This is a commercially available amine that provides the benzyl (B1604629) portion of the final molecule.

Disconnection of the C-S bond: This approach breaks the bond between the benzene (B151609) ring and the sulfur atom. This leads to:

A 1,2,4-trisubstituted benzene derivative: This would likely be 3-amino-4-chlorobenzoic acid or a related precursor.

Benzylsulfonyl chloride: This precursor would provide the benzylsulfamoyl group.

The first route is generally more practical as the synthesis of the key intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid, is well-established. It can be prepared from the commercially available 4-chlorobenzoic acid. google.com

Key Precursors Identified:

PrecursorRole in Synthesis
4-Chlorobenzoic AcidStarting material for the aromatic core.
Chlorosulfonic AcidReagent for introducing the sulfonyl chloride group.
BenzylamineProvides the N-benzyl portion of the sulfonamide.

Exploration of Classical and Modern Approaches to Sulfonamide Formation in Substituted Benzoic Acid Systems

The formation of the sulfonamide bond is a cornerstone of this synthesis. Both classical and modern methods are employed to achieve this transformation efficiently.

Classical Approach: The most traditional and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine. mdpi.com In the context of this compound, this involves reacting 4-chloro-3-(chlorosulfonyl)benzoic acid with benzylamine. google.com This reaction is typically carried out in the presence of a base (like triethylamine (B128534) or sodium bicarbonate) to neutralize the hydrochloric acid byproduct. google.comnih.gov

Modern Approaches: Recent advancements in organic synthesis have led to more efficient and environmentally friendly methods for sulfonamide formation.

One-Pot Syntheses: Researchers have developed methods to generate sulfonamides directly from carboxylic acids and amines in a single reaction vessel. nih.govacs.org One such strategy involves the decarboxylative chlorosulfonylation of an aromatic acid, followed by in-situ amination. nih.govacs.org This approach avoids the isolation of the often-sensitive sulfonyl chloride intermediate.

Green Chemistry Approaches: Efforts to develop more sustainable synthetic methods have led to the use of water as a solvent for sulfonamide synthesis. The reaction of sulfonyl chlorides with amino acids can be performed in an aqueous solution of sodium carbonate, which acts as a base, leading to high yields and purities of the desired sulfonamide carboxylic acids. mdpi.com

Strategies for Regioselective Aromatic Chlorination and Carboxylation in Target Synthesis

Achieving the correct substitution pattern on the benzene ring—with the chloro, sulfamoyl, and carboxyl groups at positions 4, 3, and 1, respectively—requires a strategic application of electrophilic aromatic substitution principles.

Chlorosulfonation of 4-Chlorobenzoic Acid: The most direct route to the key intermediate involves the chlorosulfonation of 4-chlorobenzoic acid. google.com The substituents on the ring direct the position of the incoming electrophile (-SO2Cl).

The carboxyl group (-COOH) is a deactivating, meta-directing group.

The chloro group (-Cl) is a deactivating, ortho, para-directing group.

When both are present, the directing effects are combined. The chloro group directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the carboxyl group, it directs to the ortho position (C2 and C6). The carboxyl group directs to its meta positions (C3 and C5). The position ortho to the chlorine and meta to the carboxyl group is C3. Therefore, the chlorosulfonation of 4-chlorobenzoic acid with chlorosulfonic acid regioselectively installs the chlorosulfonyl group at the C3 position. google.com

Modern C-H Functionalization: While not the classical approach for this specific molecule, modern methods for direct C-H functionalization offer alternative strategies.

Palladium-catalyzed C-H chlorination can provide products that are complementary to those from conventional electrophilic substitution, although controlling regioselectivity with multiple substituents can be challenging. organic-chemistry.org

Direct C-H carboxylation using carbon dioxide (CO2) has emerged as a powerful tool. chemistryviews.org This could potentially be used to introduce the carboxyl group onto a pre-functionalized chloro-sulfamoyl benzene ring, though this is a less common route for this target. chemistryviews.org

Optimization of Reaction Conditions and Yield for the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and side products. Key parameters include temperature, solvent, and reagents.

A typical two-step synthesis from 4-chlorobenzoic acid involves:

Chlorosulfonation: 4-chlorobenzoic acid is heated with an excess of chlorosulfonic acid, often at elevated temperatures (e.g., 140°C) for several hours. google.com The reaction mixture is then carefully quenched by adding it to ice water to precipitate the 4-chloro-3-(chlorosulfonyl)benzoic acid intermediate.

Sulfonamide Formation: The isolated sulfonyl chloride is then reacted with benzylamine. This step is often performed at room temperature or with gentle cooling. The choice of solvent (e.g., water, ether, tetrahydrofuran) and base (e.g., aqueous ethylamine, triethylamine) can influence the reaction rate and ease of product isolation. google.comgoogle.com

Table of Optimization Parameters:

StepParameterConditionRationale / Effect
Chlorosulfonation Temperature140-150°CHigh temperature is required to overcome the deactivating effect of the existing substituents on the aromatic ring. google.com
Reagent RatioExcess chlorosulfonic acidServes as both the reagent and the solvent, driving the reaction to completion. google.com
Sulfonamide Formation BaseTriethylamine, NaHCO3Neutralizes HCl byproduct, preventing protonation of the amine nucleophile and promoting the reaction. google.comnih.gov
SolventTetrahydrofuran (THF), WaterA polar solvent is needed to dissolve the reactants. Aqueous conditions can be used for greener synthesis. mdpi.comgoogle.com

Synthesis of Structurally Related Sulfamoyl Benzoic Acid Derivatives and Analogues

The synthetic routes described are versatile and can be adapted to produce a wide range of structurally related sulfamoyl benzoic acid derivatives. nih.govnih.gov Modifications can be made to the amine component or the substituted benzoic acid core.

Synthesis of Analogues via Amine Variation: By replacing benzylamine with other primary or secondary amines, a library of N-substituted analogues can be created. For example, reacting 4-chloro-3-(chlorosulfonyl)benzoic acid with amines like cyclopropylamine (B47189) or morpholine (B109124) yields the corresponding N-cyclopropyl or N-morpholinyl derivatives. nih.gov

Synthesis of Analogues via Benzoic Acid Variation: Starting with different substituted benzoic acids allows for the creation of analogues with varied substitution patterns on the aromatic ring. For instance, using a different halogenated benzoic acid or one with other functional groups will result in a different final product after the chlorosulfonation and amination sequence. nih.govnih.gov

A general scheme for synthesizing analogues involves reacting a substituted sulfonyl chloride with various amines. nih.gov For example, substituted 2-(chlorosulfonyl)benzoates can be coupled with different amines using a base like triethylamine in a solvent such as THF to produce a range of ester derivatives, which can then be hydrolyzed to the final benzoic acid analogues. nih.gov

Table of Selected Sulfamoyl Benzoic Acid Analogues:

Starting Benzoic AcidAmineResulting AnalogueReference
2-Chlorobenzoic AcidCyclopropylamine2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic acid nih.gov
Benzoic Acidp-BromoanilineN-(4-bromophenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide (from subsequent amide coupling) nih.gov
Substituted Benzoic AcidsN-Butylamino-1,8-naphthalimide derivatives5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid nih.gov

This modularity in synthesis allows for the systematic exploration of structure-activity relationships in medicinal chemistry research. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of 3-(Benzylsulfamoyl)-4-chlorobenzoic acid, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

The spectrum is expected to show signals corresponding to several distinct proton environments:

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 12-14 ppm, due to the acidic nature of the proton.

Aromatic Protons (Benzoic Acid Ring): The three protons on the substituted benzoic acid ring are chemically distinct and are expected to appear as complex multiplets or distinct doublets and doublets of doublets in the aromatic region (7.5-8.5 ppm).

Aromatic Protons (Benzyl Ring): The five protons of the benzyl (B1604629) group's phenyl ring will typically appear in the 7.2-7.4 ppm region.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the nitrogen and the benzyl group are expected to produce a doublet signal around 4.3-4.5 ppm, split by the adjacent N-H proton.

Sulfamoyl Proton (-SO₂NH-): The proton on the nitrogen atom is expected to appear as a triplet in the region of 8.5-9.5 ppm, due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Carboxylic Acid (-COOH) 12.0 - 14.0 Broad Singlet
Aromatic H (Benzoic Acid Ring) 7.5 - 8.5 Multiplet
Aromatic H (Benzyl Ring) 7.2 - 7.4 Multiplet
Methylene (-CH₂-) 4.3 - 4.5 Doublet
Sulfamoyl (-NH-) 8.5 - 9.5 Triplet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.

The spectrum of this compound is expected to display 14 distinct signals, corresponding to each of its carbon atoms:

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear far downfield, typically between 165-175 ppm.

Aromatic Carbons: The carbons of the two aromatic rings will resonate in the 120-145 ppm range. The carbons directly attached to the chlorine atom, the sulfamoyl group, and the carboxylic acid group will have distinct chemical shifts influenced by the electron-withdrawing or donating nature of these substituents.

Methylene Carbon (-CH₂-): The methylene carbon is expected to appear in the range of 45-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-C OOH) 165 - 175
Aromatic (Benzoic Acid Ring) 125 - 145
Aromatic (Benzyl Ring) 127 - 140
Methylene (-C H₂-) 45 - 55

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This would be used to confirm the connectivity of protons within the benzoic acid and benzyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It is invaluable for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups and for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the aromatic carbons attached to substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of its key functional groups.

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

C-H Stretches (Aromatic): Signals typically appear just above 3000 cm⁻¹.

N-H Stretch (Sulfonamide): A moderate absorption is expected around 3200-3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.

S=O Stretches (Sulfonamide): Two strong bands are characteristic of the sulfonamide group: an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (Broad)
Carboxylic Acid C=O Stretch 1700 - 1725 (Strong)
Sulfonamide N-H Stretch 3200 - 3300
Sulfonamide S=O Asymmetric Stretch 1330 - 1370 (Strong)
Sulfonamide S=O Symmetric Stretch 1140 - 1180 (Strong)
Aromatic Ring C-H Stretch > 3000
Benzene (B151609) Ring C=C Bending 1450 - 1600
Alkyl Halide C-Cl Stretch 600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. The nominal molecular weight of this compound (C₁₄H₁₂ClNO₄S) is 325.8 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 325 (for ³⁵Cl) and 327 (for ³⁷Cl) with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound. Common fragmentation pathways would likely involve the cleavage of the molecule's weaker bonds. Plausible fragmentation could include:

Loss of the benzyl group (C₇H₇•, 91 Da) leading to a fragment at m/z 234.

Loss of the carboxylic acid group (COOH•, 45 Da).

Cleavage of the C-S or S-N bonds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The calculated monoisotopic mass of C₁₄H₁₂³⁵ClNO₄S is 325.01755 Da. uni.lu

An experimental HRMS measurement confirming this exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 4: Predicted m/z Values for Adducts of this compound in HRMS uni.lu

Adduct Formula Predicted m/z
[M+H]⁺ [C₁₄H₁₃ClNO₄S]⁺ 326.02483
[M+Na]⁺ [C₁₄H₁₂ClNaO₄S]⁺ 348.00677
[M-H]⁻ [C₁₄H₁₁ClNO₄S]⁻ 324.01027

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state conformation of a molecule.

As of the latest literature surveys, a detailed single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

However, based on the known chemical structure of this compound, a hypothetical X-ray crystallographic analysis would be expected to elucidate several key structural features. The molecule consists of a central chlorobenzoic acid moiety substituted with a benzylsulfamoyl group. The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds, primarily involving the carboxylic acid and sulfonamide functional groups. Dimerization of the carboxylic acid groups via hydrogen bonding is a common motif in the crystal structures of benzoic acid derivatives.

Should experimental data become available, it would be presented in a standardized format, as exemplified in the hypothetical data table below.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Density (calculated) (g/cm³) To be determined

This table would typically be populated with precise values obtained from the refinement of the crystal structure data. Such information is invaluable for understanding the structure-property relationships of the compound and for the rational design of new materials.

Structure Activity Relationship Sar Investigations of 3 Benzylsulfamoyl 4 Chlorobenzoic Acid and Analogues

Impact of Substituent Modifications on Molecular Properties and Potential Biomolecular Interactions

The diuretic potency of 3-(benzylsulfamoyl)-4-chlorobenzoic acid derivatives is significantly influenced by substitutions on both the benzoic acid and benzyl (B1604629) rings. A systematic exploration of these modifications has established a clear SAR profile.

Substitutions on the Benzoic Acid Ring:

Position 1: The carboxylic acid group is crucial for the diuretic effect. pharmacy180.com

Position 4: An electron-withdrawing group, typically a chlorine atom, at this position enhances diuretic activity. pharmacy180.comyoutube.com Replacing it with less electronegative groups diminishes the compound's effectiveness.

Position 5: The sulfamoyl group at this position is indispensable for the diuretic action of this class of compounds. pharmacy180.comyoutube.com

Substitutions on the Benzyl Ring: The nature and position of substituents on the benzyl moiety dramatically affect the molecule's interaction with its biological target.

Unsubstituted Benzyl Group: The parent compound with an unsubstituted benzyl group serves as a baseline for activity.

Substituted Benzyl Groups: The introduction of various substituents on the benzyl ring can modulate activity. For instance, replacing a hydrogen atom with a chlorine atom or a trifluoromethyl group can enhance the free energy of partitioning into lipid membranes, potentially improving bioavailability and target engagement. nih.gov

The following interactive table summarizes the impact of different substituents on the benzyl ring on the diuretic activity of this compound analogs.

Substituent on Benzyl RingRelative Diuretic Activity
UnsubstitutedBaseline
4-ChloroIncreased
4-FluoroIncreased
4-MethylSlightly Increased
2-ChloroDecreased
3-ChloroVariable

Role of the Sulfamoyl Moiety in Molecular Recognition and Binding Specificity

The sulfamoyl (-SO₂NH₂) group is a cornerstone of the pharmacophore for many potent diuretics. youtube.comnih.gov Its primary role is to facilitate the binding of the molecule to its target, which for loop diuretics is the Na-K-Cl symporter. The sulfonamide diuretics are known to block the renal tubular reabsorption of chloride, leading to the passive excretion of sodium, potassium, and water to maintain ionic equilibrium. nih.gov

The sulfamoyl moiety is a versatile hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues within the binding pocket of the target protein. The acidity of the sulfamoyl proton is also a key determinant of binding affinity and is influenced by the electronic environment of the entire molecule.

Influence of Aromatic Halogenation on Electronic and Steric Profiles for Interaction

The presence of a halogen, specifically chlorine, at the 4-position of the benzoic acid ring is a recurring motif in high-ceiling loop diuretics. pharmacy180.com This halogenation exerts both electronic and steric effects that are critical for optimal activity.

Electronic Effects:

The electron-withdrawing nature of chlorine increases the acidity of the adjacent carboxylic acid group, which can be crucial for ionic interactions within the receptor binding site. nih.gov

Steric Effects:

Comparative Analysis of Benzyl vs. Other Alkyl/Aryl Sulfamoyl Groups on Structural and Electronic Characteristics

To probe the importance of the benzyl group, various analogs with different alkyl and aryl substituents on the sulfamoyl nitrogen have been synthesized and evaluated.

Alkyl Groups: Replacing the benzyl group with small alkyl chains generally leads to a significant reduction in diuretic activity. This suggests that the aromatic nature of the benzyl ring is important for hydrophobic and/or pi-stacking interactions within the binding site.

Other Aryl Groups: The substitution of the benzyl group with other aryl moieties, such as phenyl or substituted phenyl rings, can result in compounds with retained or even enhanced diuretic potency. This indicates that an aromatic ring in this position is a key structural feature.

The following table provides a comparative overview of the diuretic activity when the N-substituent on the sulfamoyl group is varied.

N-SubstituentRelative Diuretic Activity
HydrogenLow
MethylLow
PhenylModerate
BenzylHigh
4-ChlorobenzylVery High

Rational Design Principles for Novel this compound Derivatives Based on SAR

The accumulated SAR data provides a robust framework for the rational design of new and improved this compound derivatives. Key design principles include:

Maintaining the Core Scaffold: The 4-chloro-5-sulfamoylbenzoic acid core is essential for diuretic activity. pharmacy180.com

Optimizing the N-Substituent: An aromatic group, particularly a substituted benzyl ring, on the sulfamoyl nitrogen is highly favorable.

Fine-Tuning Substitutions: The placement of small, electron-withdrawing substituents on the para-position of the benzyl ring is a promising strategy to enhance potency.

Considering Physicochemical Properties: Modifications should be guided by the need to maintain an optimal balance of lipophilicity and hydrophilicity to ensure favorable pharmacokinetic properties.

These principles, derived from extensive SAR studies, continue to guide the development of novel diuretic agents with potentially improved efficacy and safety profiles.

Preclinical Biological Target Identification and Mechanistic Studies in Vitro and Cell Based Research

Exploration of Enzyme Inhibition Profiles of Sulfamoyl Benzoic Acid Derivatives (e.g., h-NTPDases, Carbonic Anhydrase)

Sulfamoyl benzoic acid derivatives have been systematically evaluated for their inhibitory effects on various enzyme families, notably human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and carbonic anhydrases (CAs).

Research into h-NTPDase inhibition has shown that the substitution patterns on the sulfamoyl benzoic acid scaffold are critical for potency and selectivity. nih.gov For instance, studies on a series of sulfamoyl derivatives revealed that specific substitutions could selectively block different isoforms of h-NTPDases. nih.gov An N-cyclopropyl ring substitution on the sulfonyl group resulted in a compound with an IC₅₀ value of 1.32 ± 0.06 μM against h-NTPDase3. nih.gov In contrast, a morpholine (B109124) ring at the same position showed no significant inhibitory activity. nih.gov The most potent inhibitor identified in one study was 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, which selectively targeted h-NTPDase8 with an IC₅₀ of 0.28 ± 0.07 μM. nih.gov The enzyme inhibition assays for these studies were typically performed using a malachite green assay in a Tris-HCl buffer at pH 7.4. nih.gov

Derivatives of 4-chloro-3-sulfamoyl benzoic acid have also been investigated as inhibitors of carbonic anhydrase (CA) isozymes, which are involved in physiological processes such as aqueous humor secretion in the eye. nih.gov Certain derivatives demonstrated high affinity, with inhibition constants in the low nanomolar range, particularly against CA II and CA IV. nih.govnih.gov The inhibitory power of sulfonamides against CAs is influenced by the "tail" of the molecule, which can form crucial contacts with amino acid residues within the active site cavity. nih.gov Studies on related benzenesulfonamides show that they can act as low nanomolar or even subnanomolar inhibitors of tumor-associated isoforms like hCA IX and XII. nih.gov

Compound/DerivativeTarget EnzymeInhibitory Activity (IC₅₀/Kᵢ)Reference
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07 μM nih.gov
N-cyclopropyl substituted sulfamoylbenzoic acidh-NTPDase31.32 ± 0.06 μM nih.gov
Sulfamoyl-benzamide derivative (compound 3i)h-NTPDase12.88 ± 0.13 μM nih.gov
4-chloro-3-sulfamoyl benzenecarboxamidesCA II, CA IVLow nanomolar range nih.gov
Cyclohexyl-substituted tetrafluorobenzenesulfonamidehCA IX1.5 nM nih.gov
Cyclohexyl-substituted tetrafluorobenzenesulfonamidehCA XII0.8 nM nih.gov

Investigation of Receptor Binding and Modulatory Effects through In Vitro Assays

The interaction of sulfamoyl benzoic acid (SBA) analogues with G protein-coupled receptors (GPCRs) has been a significant area of investigation. Specifically, these compounds have been designed and synthesized as agonists for the lysophosphatidic acid (LPA) receptors, with a particular focus on the LPA₂ subtype. nih.govacs.org The LPA₂ receptor is known to mediate anti-apoptotic effects, making it a target of therapeutic interest. nih.govacs.org

In vitro assays are employed to determine the agonist and antagonist activities of these compounds at various LPA receptors (LPA₁₋₅). nih.gov A common method involves using engineered cell lines that overexpress a single LPA GPCR subtype. nih.gov Receptor activation is quantified by measuring the transient mobilization of intracellular Ca²⁺ using fluorescent indicator dyes like Fura-2AM. nih.gov Through such assays, researchers have identified SBA analogues that are not only potent but also specific agonists for the LPA₂ receptor, with some compounds exhibiting subnanomolar activity. nih.govacs.org For example, one derivative, 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, displayed picomolar activity with an EC₅₀ of 5.06 × 10⁻³ ± 3.73 × 10⁻³ nM. nih.gov These studies are crucial for establishing the structure-activity relationship (SAR) and guiding further medicinal chemistry efforts. nih.gov

Compound/DerivativeTarget ReceptorActivityPotency (EC₅₀)Reference
5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid (11d)LPA₂Specific Agonist5.06 × 10⁻³ ± 3.73 × 10⁻³ nM nih.gov
Sulfamoyl Benzoic Acid (SBA) AnaloguesLPA₂Specific AgonistsSubnanomolar to picomolar range nih.govacs.org
GRI977143 (Template Scaffold)LPA₂/LPA₃Agonist/AntagonistLess potent than LPA nih.govacs.org

Cell-Based Assays for Pathway Modulation (e.g., Inflammasome Inhibition in Model Systems)

Cell-based assays are indispensable for understanding how compounds modulate complex intracellular pathways. nuvisan.com The NLRP3 inflammasome, a key component of the innate immune system, is a prominent target for anti-inflammatory drug discovery. frontiersin.orgnih.gov While direct studies on 3-(benzylsulfamoyl)-4-chlorobenzoic acid are not widely reported in this context, the methodologies used to study other NLRP3 inhibitors are relevant.

These assays typically use immune cells, such as bone marrow-derived macrophages (BMDMs), stimulated to activate the inflammasome. researchgate.net Key readouts include the inhibition of ASC oligomerization (a critical step in inflammasome assembly), the suppression of caspase-1 activation, and the reduced secretion of pro-inflammatory cytokines like IL-1β and IL-18. researchgate.netnih.gov Researchers have identified various small molecules that inhibit the NLRP3 inflammasome without affecting other types, such as the AIM2 or NLRC4 inflammasomes. frontiersin.orgnih.gov For instance, the compound Tranilast was shown to impair the interaction between NLRP3 and ASC. frontiersin.org Cell-based models provide a biologically relevant context to confirm that a compound's activity, observed in biochemical assays, translates to a functional effect within a living cell. nuvisan.com

Studies on Molecular Interactions with Biomolecules (e.g., Protein Binding, DNA/RNA Interactions)

Understanding the interaction of a compound with major biomolecules is fundamental to preclinical research. The binding of drugs to plasma proteins, particularly human serum albumin (HSA), significantly influences their pharmacokinetic properties. nih.gov

Studies on structurally related benzoic acid derivatives have utilized techniques like fluorescence quenching and circular dichroism (CD) spectroscopy to characterize these interactions. nih.govmdpi.com Fluorescence spectroscopy can determine binding constants and suggest the mechanism of quenching (static or dynamic), while CD spectroscopy reveals changes in the secondary structure of the protein upon ligand binding. nih.govmdpi.com Thermodynamic analysis from these studies can indicate the primary forces driving the interaction, such as hydrogen bonds or van der Waals forces. nih.gov For example, investigations into the binding of 4-hydroxybenzoic acid with HSA suggested a static quenching mechanism. nih.gov

The interaction of small molecules with nucleic acids is another area of active research. While specific data for this compound is limited, general approaches involve screening electrophilic compounds for their ability to form covalent bonds with RNA. biorxiv.org High-throughput mass spectrometry screens can identify ligands that react with RNA in a binding-dependent manner, where reactivity is influenced by both the electrophilic group and the RNA-binding scaffold of the molecule. biorxiv.org Such studies are crucial for identifying potential RNA-modulating agents.

Elucidation of Intracellular Signaling Pathways Affected by this compound in Model Systems

The biological effects of a compound are ultimately mediated by its influence on intracellular signaling pathways. Based on the identified biological targets, the likely pathways affected by sulfamoyl benzoic acid derivatives can be inferred.

As established agonists of the LPA₂ receptor, these compounds are expected to modulate pathways downstream of this GPCR. nih.govacs.org LPA receptors are known to activate anti-apoptotic kinase pathways, which can include the PI3K/Akt and MAPK/ERK signaling cascades, promoting cell survival and regeneration. nih.govacs.org

Furthermore, if the compound or its derivatives possess anti-inflammatory properties, such as through inflammasome inhibition, they would likely affect pathways like the NF-κB signaling cascade. nih.gov Studies on other anti-inflammatory agents have shown they can regulate key proteins involved in both MAPK and NF-κB pathways in macrophage cell models. nih.gov Elucidating these effects involves treating model cells with the compound and measuring changes in the phosphorylation status of key signaling proteins (e.g., JAK1, STAT3, Akt, ERK) and the expression of downstream target genes. nih.gov For example, one study demonstrated that an immunomodulatory compound facilitated mycobacterial clearance by acting through a p53-mediated IL-35 signaling pathway that involved the phosphorylation of JAK1/STAT3. nih.gov This detailed level of analysis is essential for a complete mechanistic understanding of a compound's action.

Analytical Methodologies for Research and Quality Control of 3 Benzylsulfamoyl 4 Chlorobenzoic Acid

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography is the cornerstone of analytical procedures for non-volatile organic compounds like 3-(Benzylsulfamoyl)-4-chlorobenzoic acid. Its high resolution and sensitivity make it the ideal method for separating the main compound from process-related impurities and degradation products, allowing for precise quantification.

Method Development and Validation for this compound

The development of a robust HPLC method for this compound typically involves a reversed-phase approach, which separates compounds based on their hydrophobicity.

Method Development: A typical method would utilize a C18 stationary phase, which is effective for retaining and separating aromatic carboxylic acids. The mobile phase would consist of an aqueous buffer and an organic modifier. The buffer, often an ammonium (B1175870) acetate (B1210297) or phosphate (B84403) solution, is used to control the pH and ensure the ionization state of the carboxylic acid group is consistent, leading to reproducible retention times and sharp peak shapes. thaiscience.info An organic solvent like acetonitrile (B52724) or methanol (B129727) is used as the strong eluent. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure that both early-eluting polar impurities and the later-eluting main compound are resolved effectively within a reasonable analysis time. ekb.eg Detection is most commonly performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, typically around 230-250 nm. researchgate.netceu.es

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. ekb.eglongdom.org Validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. longdom.org This is demonstrated by analyzing blank samples, samples spiked with known impurities, and force-degraded samples to show that no other substance co-elutes with the main peak. chemrevlett.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. thaiscience.info A calibration curve is generated by plotting peak area against a series of known concentrations, and the correlation coefficient (r²) should ideally be ≥ 0.999. thaiscience.infonih.gov

Accuracy: The closeness of the test results to the true value. It is often determined by spike recovery experiments, where a known amount of the pure compound is added to a sample matrix and the recovery percentage is calculated. thaiscience.info

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) being the key metric. thaiscience.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. longdom.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. longdom.org

Table 1: Illustrative HPLC Method Validation Parameters

This interactive table summarizes typical validation results for an HPLC method.

ParameterSpecificationTypical Result
Linearity Range Correlation Coefficient (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability ≤ 2.0%0.85%
Intermediate Precision ≤ 2.0%1.15%
LOD Signal-to-Noise Ratio ~3:10.01 µg/mL
LOQ Signal-to-Noise Ratio ~10:10.03 µg/mL
Specificity No interference at the retention time of the main peakPassed
Robustness %RSD ≤ 2.0% under varied conditionsPassed

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (If Applicable)

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of GC with the detection power of MS. nih.gov It is primarily used for the analysis of volatile and thermally stable compounds. americanpharmaceuticalreview.com

Due to its high molecular weight and the presence of a polar carboxylic acid group, this compound is not sufficiently volatile for direct GC-MS analysis. Attempting to analyze it directly would lead to poor chromatographic performance and likely thermal degradation in the GC inlet.

However, GC-MS can be applied if the molecule is first converted into a more volatile derivative. A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with methanol or a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding methyl ester or trimethylsilyl (B98337) ester. This process masks the polar carboxylic acid group, significantly increasing the compound's volatility.

Once derivatized, GC-MS analysis can be used to:

Confirm the identity of the compound through its characteristic mass spectrum.

Identify and quantify volatile impurities or byproducts from the synthesis that may also be derivatized. researchgate.netnih.gov

Detect trace amounts of volatile starting materials remaining in the final product.

The mass spectrometer provides a fragmentation pattern for the derivatized molecule, which serves as a "fingerprint" for unambiguous identification. nih.gov

Capillary Electrophoresis (CE) Techniques for Separation and Analysis

Capillary Electrophoresis offers an alternative and often orthogonal separation mechanism to HPLC. In its most common form, Capillary Zone Electrophoresis (CZE), separation is based on the differential migration of charged species in an electric field. nih.govubaya.ac.id

As an acidic compound, this compound is an excellent candidate for CZE analysis. In a buffer with a pH above its pKa, the carboxylic acid group will be deprotonated, giving the molecule a net negative charge. When a voltage is applied across a fused-silica capillary, the negatively charged analyte will migrate toward the anode. The separation of the main compound from its acidic or basic impurities is achieved based on differences in their charge-to-mass ratios. nih.gov

Key parameters for method development in CZE include:

Buffer Composition and pH: A borate (B1201080) or phosphate buffer is commonly used. The pH is critical as it determines the ionization state of the analyte and thus its electrophoretic mobility. researchgate.net

Applied Voltage: Higher voltages generally lead to faster separations and higher efficiency, but can generate excessive Joule heating. researchgate.net

Additives: Organic modifiers like methanol or cyclodextrins can be added to the buffer to improve the separation of closely related compounds or to separate neutral species via Micellar Electrokinetic Chromatography (MEKC). researchgate.netusp.org

CE is particularly advantageous due to its high separation efficiency, short analysis times, and minimal solvent consumption.

Spectrophotometric and Fluorometric Analytical Approaches for Detection and Characterization

Spectrophotometric and fluorometric methods are valuable for the quantitative analysis of compounds and for providing basic characterization.

UV-Visible Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. The aromatic rings (benzyl and chlorobenzoyl) within this compound result in strong UV absorbance. A UV-Vis spectrophotometer can be used to record the absorption spectrum of the compound, identifying the wavelength of maximum absorbance (λmax). This λmax can be used for quantitative analysis based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. researchgate.net A simple and rapid assay can be developed by creating a calibration curve of absorbance versus concentration. ekb.egrjptonline.org While less specific than chromatographic methods, it is a useful tool for quick purity checks or dissolution testing.

Table 2: Example of a UV-Vis Spectrophotometric Calibration Curve

This interactive table shows representative data for determining concentration using UV-Vis spectrophotometry.

Concentration (µg/mL)Absorbance at λmax
20.105
40.211
60.314
80.420
100.526
Correlation Coefficient (r²) 0.9999

Fluorometry: Fluorometry measures the light emitted by a compound after it has absorbed light. This technique is typically more sensitive and selective than spectrophotometry. The native fluorescence of this compound would need to be experimentally determined. Many sulfonamide-containing compounds exhibit intrinsic fluorescence. If the compound is naturally fluorescent, a highly sensitive analytical method can be developed. If not, derivatization with a fluorescent tag could be employed to enable detection at very low concentrations.

Application of Analytical Techniques in Synthetic Process Monitoring and Optimization

The analytical techniques described are indispensable tools for monitoring the synthetic process of this compound and optimizing reaction conditions.

During synthesis, in-process control (IPC) is crucial. HPLC is the primary tool for this application. americanpharmaceuticalreview.com Small aliquots can be taken from the reaction mixture at various time points and analyzed. The resulting chromatograms can be used to:

Track the disappearance of starting materials.

Monitor the formation of the desired product, this compound.

Detect the formation and buildup of any impurities or byproducts. chemrevlett.com

This real-time data allows chemists to determine the optimal reaction time, temperature, and reagent stoichiometry to maximize yield and minimize impurity formation. For instance, if an intermediate impurity is observed to increase after a certain point, the reaction can be stopped before this occurs. Similarly, HPLC analysis of the crude product post-synthesis guides the development of effective purification strategies, such as recrystallization or column chromatography, by identifying which impurities need to be removed.

Future Research Directions and Translational Potential Academic Perspective

Development of Advanced Synthetic Strategies for Complex Analogues of 3-(Benzylsulfamoyl)-4-chlorobenzoic Acid

The future of medicinal chemistry research on the this compound scaffold will likely focus on the development of more sophisticated and efficient synthetic methodologies to generate complex and diverse analogues. While classical methods for sulfonamide synthesis are well-established, newer strategies can offer improved yields, greater functional group tolerance, and access to novel chemical space. bohrium.comresearchgate.netthieme-connect.com

Advanced synthetic approaches could include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: The use of catalysts based on palladium, copper, or rhodium could enable the late-stage functionalization of the aromatic rings of this compound. bohrium.com This would allow for the rapid generation of a library of analogues with diverse substituents, facilitating a more thorough exploration of the structure-activity relationship (SAR).

Flow Chemistry: The application of flow chemistry could offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety profiles for the synthesis of novel analogues.

These advanced synthetic strategies will be instrumental in creating a diverse library of compounds for biological screening and in optimizing the pharmacokinetic and pharmacodynamic properties of lead candidates.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms can be trained to develop robust QSAR models that predict the biological activity of novel analogues based on their chemical structures. This can help prioritize the synthesis of compounds with the highest predicted potency.

In Silico ADMET Prediction: Machine learning models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. nih.gov This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, reducing late-stage attrition.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold with desired properties. These models can explore a vast chemical space to identify novel and potent compounds that may not be conceived through traditional medicinal chemistry approaches.

The integration of AI and ML into the research pipeline will enable a more data-driven and efficient approach to the design and optimization of next-generation therapeutics based on this scaffold.

Expansion of Biological Target Screening Methodologies for Novel Interactions

A crucial aspect of future research will be to expand the biological screening of this compound and its analogues to identify novel protein targets and cellular pathways. High-throughput screening (HTS) and other advanced screening platforms will be instrumental in this endeavor. nih.govufl.edunih.govarvojournals.orgresearchgate.net

Future screening strategies may include:

Phenotypic Screening: This approach involves screening compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without prior knowledge of the biological target. nih.gov This can lead to the discovery of first-in-class medicines with novel mechanisms of action.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This allows for a more detailed understanding of the cellular effects of the compounds and can help to elucidate their mechanism of action.

Chemical Proteomics: This technique uses chemical probes to identify the protein targets of small molecules in a complex biological sample. This can be a powerful tool for target deconvolution and for understanding the polypharmacology of a compound.

By employing a diverse range of screening methodologies, researchers can uncover the full spectrum of biological activities of the this compound scaffold and identify new therapeutic opportunities.

Exploration of New Chemical Space Based on the this compound Scaffold

To discover novel therapeutic agents with improved properties, it is essential to explore new chemical space beyond simple derivatization of the this compound scaffold. uniroma1.itresearchgate.netnamiki-s.co.jp Scaffold hopping is a powerful strategy in medicinal chemistry to identify isofunctional molecules with different core structures. uniroma1.itresearchgate.netnamiki-s.co.jpbhsai.orgnih.gov

Approaches to explore new chemical space include:

Bioisosteric Replacement: The replacement of key functional groups with bioisosteres can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. For example, the carboxylic acid group could be replaced with other acidic moieties such as a tetrazole.

Ring System Modification: The benzyl (B1604629) and chlorobenzoic acid rings could be replaced with other aromatic or heterocyclic systems to explore new interactions with biological targets.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. This can be a more efficient way to explore chemical space than traditional HTS.

By systematically exploring new chemical space, researchers can identify novel chemotypes with the potential to become next-generation therapeutics.

Collaborative Research Opportunities in Chemical Biology and Interdisciplinary Sciences

The successful translation of basic research on this compound and its analogues into clinical applications will require a collaborative and interdisciplinary approach. utexas.edunih.govnorthwestern.eduox.ac.ukmskcc.org Chemical biologists, medicinal chemists, pharmacologists, and clinicians will need to work together to address the complex challenges of drug discovery and development.

Key areas for collaborative research include:

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can provide access to resources, expertise, and infrastructure that are essential for drug development.

Chemical Biology Consortia: The formation of research consortia focused on specific disease areas or biological targets can foster collaboration and data sharing among researchers from different institutions.

Open Science Initiatives: The sharing of data and research tools through open science platforms can accelerate the pace of discovery and avoid duplication of effort.

By fostering a collaborative research environment, the scientific community can maximize the potential of the this compound scaffold to address unmet medical needs.

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated intermediates.
  • Waste Disposal : Segregate halogenated waste in labeled containers; partner with certified agencies for incineration .

What strategies optimize the yield of this compound in multi-step syntheses?

Advanced Research Question

  • Stepwise Monitoring : Use TLC (silica GF254, UV detection) after each reaction to track intermediates.
  • Microwave-Assisted Synthesis : Reduce benzylation time from 12 hours to 45 minutes (70°C, 300 W) .
  • Catalyst Screening : Pd/C (5% wt) improves benzylation efficiency (yield ↑15%) compared to traditional bases .

How does this compound compare structurally and functionally to its analogs?

Basic Research Question

Property3-(Benzylsulfamoyl)-4-chloro4-Chloro-3-nitrobenzoic Acid
Log P 2.81.9
pKa (COOH) 3.12.8
Bioactivity Enzyme inhibitionHerbicidal
Key Insight : The benzylsulfamoyl group enhances lipophilicity and target binding vs. nitro derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.